Product packaging for 3,5,6-trichloro-1H-indazole(Cat. No.:CAS No. 1260891-49-3)

3,5,6-trichloro-1H-indazole

Cat. No.: B6253071
CAS No.: 1260891-49-3
M. Wt: 221.5 g/mol
InChI Key: OYOCRGWIWDUJNB-UHFFFAOYSA-N
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Description

Significance of the Indazole Core in Heterocyclic Chemistry

The indazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in heterocyclic chemistry. nih.govpnrjournal.com It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable. chemicalbook.com This structural motif is a key component in numerous compounds that exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-HIV properties. nih.govsci-hub.seresearchgate.net

The versatility of the indazole ring allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with diverse therapeutic applications. nih.gov This has led to the development of several FDA-approved drugs containing the indazole core, which are used in the treatment of conditions ranging from cancer to inflammatory diseases. pnrjournal.com For instance, drugs like Pazopanib and Axitinib are tyrosine kinase inhibitors that feature the indazole structure and are utilized in cancer therapy. nih.gov

Rationale for Academic Research on Polychlorinated Indazole Derivatives

The introduction of chlorine atoms onto the indazole framework is a significant area of academic and industrial research. Halogenation is a fundamental electrophilic substitution reaction for indazoles, and the direct chlorination of 1H-indazole can lead to a mixture of polychlorinated products, such as 3,5-dichloro-1H-indazole and 3,5,7-trichloro-1H-indazole. chemicalbook.com

The rationale for this research is multifold:

Modulation of Physicochemical Properties: Chlorine atoms are strongly electron-withdrawing, and their presence can significantly alter the electronic distribution within the indazole ring system. This, in turn, influences properties such as acidity, basicity, and reactivity.

Enhanced Biological Activity: The addition of halogens can lead to enhanced binding affinity to biological targets, potentially increasing the potency of drug candidates. Polychlorinated derivatives are often investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. sci-hub.seresearchgate.net

Synthetic Utility: Chloro-substituted indazoles serve as versatile synthetic intermediates. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions or facilitate cross-coupling reactions, providing pathways to more complex molecules. For example, research on 3-chloro-6-nitro-1H-indazole has demonstrated its use as a precursor for synthesizing novel heterocyclic systems with potential antileishmanial activity. nih.govnih.gov

Scope and Academic Context of Research on 3,5,6-Trichloro-1H-Indazole

The academic and research landscape for the specific isomer this compound is currently limited. While it is recognized as a distinct chemical entity and is available through chemical suppliers for research purposes, there is a notable absence of published, in-depth studies focusing exclusively on its synthesis, characterization, and application in the primary scientific literature.

General synthetic methods for indazoles are well-documented and include procedures starting from precursors like o-toluidines, anthranilic acids, or through cyclization reactions of substituted anilines. chemicalbook.comorganic-chemistry.org The synthesis of polychlorinated indazoles often involves the direct chlorination of the parent indazole, which typically yields a mixture of isomers that require separation. chemicalbook.com It is plausible that this compound could be synthesized via such methods, but specific, optimized procedures for its isolation are not readily found in academic papers.

The research context for this compound is therefore largely defined by the broader interest in polychlorinated heterocyclic compounds as potential pharmacophores or synthetic building blocks. Future research could explore the unique properties conferred by the 3,5,6-trichloro substitution pattern and investigate its potential in areas where other chlorinated indazoles have shown promise.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-trichloro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOCRGWIWDUJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260891-49-3
Record name 3,5,6-trichloro-1H-indazole
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Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Precise Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of indazole derivatives. mdpi.com The number of signals, their chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁵N NMR spectra provide a detailed map of the molecular structure.

For 3,5,6-trichloro-1H-indazole, ¹H NMR spectroscopy is expected to show signals corresponding to the two aromatic protons and the N-H proton. The precise chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms. In deuterated solvents like DMSO-d₆, the N-H proton typically appears as a broad singlet at a downfield chemical shift. researchgate.net The coupling patterns between the remaining aromatic protons would be crucial for confirming their relative positions on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. mdpi.com The spectra of chlorinated indazoles are characterized by signals for carbon atoms bonded to chlorine, which are shifted to higher frequencies, and for those not, which appear at lower frequencies. nih.gov The chemical shifts of the carbon atoms in the pyrazole (B372694) ring are also diagnostic for the substitution pattern.

¹⁵N NMR spectroscopy, although less common, can be highly informative for distinguishing between N-1 and N-2 substituted indazoles and for studying tautomerism. nih.gov The nitrogen chemical shifts are sensitive to the electronic environment and the position of the N-H proton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from related compounds, as specific experimental data for this compound is not available in the searched literature.)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~13.0 - 14.0br sN1-H
¹H~7.5 - 8.0sH-4 or H-7
¹H~7.0 - 7.5sH-4 or H-7
¹³C~140 - 145sC-3a/C-7a
¹³C~130 - 135sC-3
¹³C~120 - 130sC-5/C-6
¹³C~110 - 120sC-4/C-7

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. rsc.org For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the molecular formula C₇H₃Cl₃N₂. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, providing further evidence for the presence of three chlorine atoms in the molecule. nih.govuzh.ch

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal structural information. The fragmentation of chlorinated indazoles typically involves the loss of chlorine atoms, HCN, and other small neutral molecules, providing clues about the substitution pattern. nih.gov

Table 2: Predicted HRMS Data for this compound (Note: This table is predictive, as specific experimental data for this compound is not available in the searched literature.)

IonMolecular FormulaCalculated m/zExpected Isotopic Pattern
[M+H]⁺C₇H₄Cl₃N₂⁺220.9435Characteristic pattern for 3 chlorine atoms
[M-Cl]⁺C₇H₃Cl₂N₂⁺184.9720Characteristic pattern for 2 chlorine atoms
[M-HCN]⁺C₆H₂Cl₃N⁺192.9378Characteristic pattern for 3 chlorine atoms

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. mdpi.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the N-H stretching vibration, characteristic of the indazole ring. psu.edu Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings typically occur in the 1600-1400 cm⁻¹ region. researchgate.net The presence of strong absorption bands in the 1100-800 cm⁻¹ region can often be attributed to C-Cl stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive, as specific experimental data for this compound is not available in the searched literature.)

Frequency Range (cm⁻¹)Vibration
3400-3200N-H stretch
3100-3000Aromatic C-H stretch
1600-1400C=C and C=N aromatic ring stretch
1100-800C-Cl stretch

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

It is anticipated that the indazole ring system in this compound would be essentially planar. In the solid state, intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic rings, would likely play a significant role in the crystal packing. researchgate.net

Table 4: Predicted Crystallographic Parameters for this compound (Note: This table is hypothetical, as a crystal structure has not been reported in the searched literature.)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
Key Bond Lengths (Å)C-Cl: ~1.73-1.75, N-N: ~1.35-1.37
Key Bond Angles (°)Angles within the fused ring system consistent with a planar structure
Intermolecular InteractionsN-H···N hydrogen bonds, π-π stacking

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. The parent 1H-indazole molecule is achiral. The introduction of three chlorine atoms at positions 3, 5, and 6 of the indazole ring does not create a stereocenter. Therefore, this compound is an achiral molecule. As a result, it will not exhibit optical activity, and chiroptical spectroscopy is not applicable for assessing its enantiomeric purity, as there are no enantiomers to separate or distinguish. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 3,5,6 Trichloro 1h Indazole

Electronic Structure and Aromaticity Analysis (e.g., Density Functional Theory (DFT), NICS calculations)

Theoretical studies employing Density Functional Theory (DFT) provide significant insights into the electronic structure and aromaticity of the 3,5,6-trichloro-1H-indazole molecule. DFT calculations, often utilizing methods like B3LYP with a 6-311++G(d,p) basis set, are instrumental in determining the physicochemical properties and electrostatic potential of indazole derivatives. nih.govrsc.orgruc.dk

A key aspect of understanding the electronic character of this molecule is the analysis of its aromaticity. The Nucleus-Independent Chemical Shift (NICS) method is a widely used computational tool for evaluating aromaticity. github.iomasterorganicchemistry.com NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)), to probe the induced magnetic field, which is indicative of electron delocalization. github.iorsc.orgdiva-portal.org Negative NICS values suggest a diatropic ring current, characteristic of aromatic systems, while positive values indicate a paratropic current, associated with antiaromaticity. github.io

For the parent 1H-indazole, NICS calculations have shown that it is an aromatic compound. researchgate.net The introduction of three chlorine atoms at the 3, 5, and 6 positions is expected to influence the electron distribution and, consequently, the aromaticity of both the benzene (B151609) and pyrazole (B372694) rings. The electron-withdrawing nature of the chlorine atoms can modulate the degree of electron delocalization within the bicyclic system.

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by examining orbital interactions. For instance, in related indazole structures, a significant stabilization energy has been identified from the donation of a lone pair from a nitrogen atom to an antibonding σ* orbital of an adjacent C-C bond, which enhances the delocalization within the indazole ring. researchgate.net

Tautomeric Equilibria and Relative Stability of 1H, 2H, and 3H Indazole Forms

Indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the nitrogen of the pyrazole ring. nih.govresearchgate.net Computational studies have consistently shown that for the parent indazole and many of its derivatives, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netnih.govnih.gov The energy difference between these tautomers is a critical factor influencing their relative populations in equilibrium. For the parent indazole, the 1H tautomer is reported to be more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov Another source indicates this stability difference to be around 2.3 kcal/mol. caribjscitech.com

The presence of substituents can influence this tautomeric equilibrium. Theoretical calculations, such as those performed at the B3LYP/6-311++G(d,p) level, are crucial for determining the relative energies of the tautomers of substituted indazoles like this compound. nih.gov While the 1H form is generally predominant, the specific substitution pattern can affect the energy gap between the tautomers.

The 3H-indazole is a non-aromatic tautomer and is generally less stable than the aromatic 1H and 2H forms. researchgate.net However, certain substitution patterns can potentially stabilize this form.

The relative stability of these tautomers is not only of theoretical interest but also has practical implications for the synthesis and biological properties of indazole derivatives. nih.gov

Table 1: Relative Stability of Indazole Tautomers

Tautomer General Relative Stability Key Characteristics
1H-Indazole Most Stable Predominant form in most conditions. nih.gov
2H-Indazole Less Stable than 1H Generally higher in energy than the 1H tautomer. nih.gov

Conformational Analysis and Molecular Geometries of Substituted Derivatives

The molecular geometry of this compound and its derivatives can be accurately predicted using computational methods. X-ray crystallography provides experimental data on the solid-state conformation of related molecules, such as 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, revealing details about bond lengths, bond angles, and the planarity of the ring system. imist.ma

For instance, in the crystal structure of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, the non-aromatic six-membered ring adopts a distorted envelope conformation. nih.gov Such studies highlight how different parts of the molecule can deviate from planarity.

Reaction Mechanism Studies of Synthetic Pathways (e.g., transition state analysis, energy profiles)

Computational chemistry plays a vital role in elucidating the mechanisms of reactions used to synthesize indazoles. By modeling the reaction pathways, researchers can identify transition states and intermediates, and calculate the activation energies associated with each step. This provides a deeper understanding of the reaction kinetics and selectivity. nih.gov

Several synthetic routes to indazoles have been investigated computationally. For example, DFT calculations have been used to study the mechanism of iodine-assisted hydrogen transfer in the synthesis of indazoles, revealing a radical chain mechanism. nih.gov Other studied mechanisms include the Cadogan cyclization, which is a method for synthesizing 2H-indazoles, where non-nitrene pathways have been theoretically explored. acs.org

For the synthesis of 1H-indazoles, mechanisms such as intramolecular Ullmann-type reactions have been proposed, which can involve intermediates like Cu(III) species. researchgate.net Another example is the PIFA-mediated aryl C-H amination of hydrazones. nih.gov

Energy profiles generated from these studies map out the energy changes throughout the reaction, allowing for the identification of the rate-determining step and providing insights that can be used to optimize reaction conditions for higher yields and selectivity.

Molecular Docking Studies for Ligand-Target Interaction Prediction (e.g., enzyme active sites, without implying clinical use)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This method is valuable for understanding the potential interactions between this compound derivatives and biological macromolecules at a molecular level.

In a typical molecular docking study, the three-dimensional structure of the ligand is placed into the binding site of the protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy. For example, in studies of other indazole derivatives, docking has been used to predict binding modes and energies with receptors like the renal cancer receptor (PDB: 6FEW). nih.govrsc.org

The interactions observed in docking simulations can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the active site of the protein. For instance, docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione (B104310) reductase have shown stable binding involving a network of hydrophobic and hydrophilic interactions. nih.gov

It is important to note that molecular docking is a predictive tool and its results are often used to guide further experimental studies.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time. frontiersin.orgnih.gov By simulating the motion of atoms in the complex, MD can be used to assess the stability of the ligand-protein binding mode predicted by molecular docking. researchgate.net

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which reveals the flexibility of different parts of the protein. mdpi.com

MD simulations have been used to study the unbinding pathways of indazole from the active site of enzymes like CYP2E1. nih.gov These simulations can identify key amino acid residues that act as "gatekeepers" in the binding and unbinding process. Furthermore, MD simulations can help to understand the structural and intermolecular affinity stability of a ligand-protein complex in a biological environment. nih.gov For example, simulations of a complex between a 3-chloro-6-nitro-1H-indazole derivative and trypanothione reductase showed the complex remained in good equilibrium with a small structural deviation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction of Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models are built using a "training set" of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.gov

In QSAR studies of indazole derivatives, various molecular descriptors are calculated for each molecule. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., molecular fields from CoMFA or CoMSIA). nih.govmdpi.com Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

For instance, QSAR modeling has been applied to indazole compounds to understand their inhibitory activities against certain biological targets. nih.gov The predictive power of a QSAR model is assessed through internal and external validation techniques. A statistically robust QSAR model can be a valuable tool in the design of new derivatives with potentially enhanced bioactivity.

Table 2: Compound Names Mentioned

Compound Name
This compound
1H-indazole
2H-indazole
3H-indazole
3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole

Structure Activity Relationship Sar Investigations of 3,5,6 Trichloro 1h Indazole Derivatives

Influence of Substituents at N-1, C-3, C-5, and C-6 Positions on In Vitro Bioactivity Profiles

The introduction of various substituents at the N-1, C-3, C-5, and C-6 positions of the indazole scaffold has been a key strategy in the development of potent and selective bioactive molecules.

N-1 Position: Alkylation at the N-1 position is a common modification. For instance, in the development of serotonin (B10506) receptor 2A (5-HT2A) agonists, the 1-methyl-indazole analog of 5-MeO-DMT was synthesized to explore its functional potency. semanticscholar.org The regioselectivity of N-alkylation is a significant challenge, as mixtures of N-1 and N-2 isomers are often formed. beilstein-journals.orgnih.gov The choice of base and solvent can influence the regiochemical outcome, with systems like sodium hydride in tetrahydrofuran (B95107) favoring N-1 alkylation for certain substituted indazoles. d-nb.info

C-3 Position: The C-3 position is a frequent site for modification to enhance biological activity. In a study on 1H-indazole-3-amine derivatives, introducing mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C-3 position was explored to improve properties like solubility and bioavailability. nih.gov Functionalization at the C-3 position has been shown to be critical for the activity of inhibitors of unc-51-like kinase 1 (ULK1), a protein involved in cancer chemotherapy resistance. mdpi.com

C-5 and C-6 Positions: Substitutions at the C-5 and C-6 positions have also been shown to be crucial for activity. In the design of antitumor agents, introducing various substituted aromatic groups at the C-5 position via Suzuki coupling has been a successful strategy to explore interactions with different kinases. mdpi.comnih.gov For a series of 1H-indazole derivatives targeting fibroblast growth factor receptors (FGFRs), substitutions at the C-6 position were investigated. Specifically, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were synthesized and evaluated as potent FGFR inhibitors. researchgate.net Furthermore, the synthesis of 1,3-dimethyl-6-amino-1H-indazole derivatives as potential anticancer agents highlights the importance of the C-6 amino group and its subsequent modifications. nih.gov

The following table summarizes the impact of various substituents at different positions on the in vitro bioactivity of indazole derivatives, based on findings from multiple research studies.

PositionSubstituentBiological Target/ActivityKey Findings
N-1 MethylSerotonin Receptor 2A (5-HT2A)Explored for functional potency as an agonist. semanticscholar.org
C-3 Mercapto acetamide, Piperazine acetamideAntitumorIntroduced to improve solubility and bioavailability. nih.gov
C-3 Various functional groupsULK1 InhibitionC-3 functionalization is key for promoting inhibitory activity. mdpi.com
C-5 Substituted aromatic groupsAntitumor (Kinase inhibition)Allows for exploration of interactions with multiple kinase targets. mdpi.comnih.gov
C-6 2,6-dichloro-3,5-dimethoxyphenylFGFR InhibitionPotent inhibition of FGFR1 was achieved with this substitution. researchgate.net
C-6 Amino group and derivativesAnticancer (IDO1 inhibition)N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine showed significant activity. nih.gov

Regioselectivity and Isomeric Effects on Mechanistic Biological Interactions

The regioselectivity of substitutions on the indazole ring, particularly N-alkylation, has a profound impact on the biological activity of the resulting isomers. The 1H- and 2H-indazole tautomers are not biologically equivalent, and their selective synthesis is a critical aspect of drug design. beilstein-journals.orgnih.gov

The N-1 and N-2 atoms of the indazole scaffold exhibit different reactivities, and the 1H-tautomer is generally considered more thermodynamically stable. nih.govd-nb.info However, the regiochemical outcome of N-alkylation can be influenced by both steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions. beilstein-journals.orgnih.gov For example, electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity. beilstein-journals.orgnih.gov

The biological implications of this regioselectivity are significant. For instance, in the development of apoptosis signal-regulating kinase 1 (ASK1) inhibitors, a series of novel 1H-indazole derivatives were designed and synthesized, indicating a preference for the N-1 substituted isomer for this particular target. nih.gov Conversely, some marketed drugs are N-2 substituted indazoles. The ability to control the regioselectivity of N-alkylation is therefore crucial for accessing the desired biologically active isomer.

The following table illustrates the effect of substituents and reaction conditions on the regioselectivity of N-alkylation of the indazole scaffold.

Indazole SubstituentReaction Conditions (Base, Solvent)Major Isomer
3-CarboxymethylNaH, THF>99% N-1 d-nb.info
3-tert-ButylNaH, THF>99% N-1 d-nb.info
7-NO2NaH, THF≥96% N-2 beilstein-journals.orgnih.gov
7-CO2MeNaH, THF≥96% N-2 beilstein-journals.orgnih.gov

These examples demonstrate that both the inherent properties of the substituted indazole and the external reaction parameters play a crucial role in directing the alkylation to either the N-1 or N-2 position, thereby influencing the final biological profile of the molecule.

Mechanistic Insights into Biological Activities of 3,5,6 Trichloro 1h Indazole Derivatives in Vitro and in Silico

Enzyme Inhibition Mechanisms (e.g., kinases, reductases, other specific protein targets)

Derivatives of the indazole scaffold are well-documented inhibitors of various enzymes critical to disease pathogenesis. The mechanisms of inhibition are often elucidated through a combination of enzymatic assays and computational modeling.

Kinase Inhibition: The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, enabling potent interactions with the ATP-binding site of various kinases. mdpi.comnih.gov This has led to the development of numerous indazole-based kinase inhibitors.

Tropomyosin Receptor Kinase (TRK): Novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been designed as type II TRK inhibitors. nih.gov These compounds are effective against acquired resistance mutations, such as the solvent front (G595R) and xDFG (G667C) mutations, which can arise during cancer therapy with first-generation inhibitors. nih.gov One such derivative, compound 40l , demonstrated significant suppression of cell proliferation in cell lines expressing these mutations and induced apoptosis in a dose-dependent manner. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been identified as potent pan-FGFR inhibitors. nih.gov For instance, a 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole derivative showed IC₅₀ values of 0.9, 2.0, 2.0, and 6.1 nM against FGFR1-4, respectively. nih.gov

Pim Kinases: 6-azaindazole derivatives have been optimized to show picomolar biochemical potency against all three Pim kinase isoforms, which are involved in cell survival and proliferation. nih.gov

Epidermal Growth Factor Receptor (EGFR): Some 1H-indazole analogues act as irreversible and mutant-selective EGFR inhibitors, targeting the L858R/T790M double mutant found in non-small cell lung cancer (NSCLC). nih.gov

Reductase Inhibition:

Trypanothione (B104310) Reductase (TryR): In the context of antiparasitic activity, 3-chloro-6-nitro-1H-indazole derivatives have been shown to target TryR, an enzyme essential for the survival of Leishmania parasites. nih.govnih.gov Molecular docking studies revealed that these compounds bind stably within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions. nih.govnih.gov This inhibition disrupts the parasite's redox balance, leading to cell death.

Other Enzyme Targets:

Cyclooxygenase-2 (COX-2): Indazole derivatives exhibit anti-inflammatory properties by inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). researchgate.netjcdr.net

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that is a target for cancer immunotherapy. Certain 3-substituted 1H-indazoles and 1,3-dimethyl-6-amino indazole derivatives have been developed as potent IDO1 inhibitors, with some showing IC₅₀ values in the nanomolar range. nih.govnih.gov The carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was found to be crucial for this inhibitory activity. nih.gov

Bacterial DNA Gyrase B: As a validated antibacterial target, the GyrB subunit of DNA gyrase has been successfully inhibited by novel indazole derivatives. nih.gov These compounds were developed from a pyrazolopyridone hit through structure-based drug design and showed excellent enzymatic and antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Enzyme Inhibition by Indazole Derivatives This is an interactive table. You can sort and filter the data.

Compound Class Target Enzyme Organism/Disease Inhibition Details (IC₅₀) Reference
3-(1H-pyrazol-4-yl)-1H-indazole derivative TRKAG667C Cancer More potent than selitrectinib nih.gov
3-(Benzimidazolyl)-5-(ethoxy)-1H-indazole FGFR1, FGFR2, FGFR3, FGFR4 Cancer 0.9 nM, 2.0 nM, 2.0 nM, 6.1 nM nih.gov
3-chloro-6-nitro-1H-indazole derivative Trypanothione Reductase (TryR) Leishmania Potent inhibitor, specific values not stated nih.govnih.gov
3-substituted 1H-indazole Indoleamine 1 (IDO1) Cancer 720 nM, 770 nM nih.gov
1,3-dimethyl-6-amino indazole derivative Indoleamine 1 (IDO1) Cancer Suppressed IDO1 expression nih.gov
Indazole Derivative DNA Gyrase B Staphylococcus aureus IC₅₀ < 8 nM nih.gov
Indazole Derivative Cyclooxygenase-2 (COX-2) Inflammation Concentration-dependent inhibition researchgate.netjcdr.net

Receptor Binding and Modulation Studies (e.g., specific protein receptors, ion channels)

The biological effects of 3,5,6-trichloro-1H-indazole derivatives are primarily mediated through binding to specific protein receptors, many of which are enzymes like kinases. The indazole nucleus serves as a versatile scaffold that can be tailored to interact with the binding pockets of these protein targets.

Enzyme Receptors (Kinases): As detailed in the previous section, the most extensively studied "receptors" for indazole derivatives are kinases (e.g., TRK, FGFR, EGFR). nih.govnih.gov The 1H-indazole-3-amine moiety is a key structural feature that acts as a hinge-binding fragment, anchoring the molecule within the ATP-binding pocket of the kinase. mdpi.comnih.gov This interaction is highly specific and forms the basis of their inhibitory action. For example, in Linifanib, the indazole core binds effectively with the hinge region of tyrosine kinases. nih.gov Similarly, Entrectinib, which contains a 3-aminoindazole structure, shows high activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov

Hormone Receptors: Certain indazole derivatives have been identified as estrogen receptor (ER) antagonists, suggesting their potential in treating hormone-dependent cancers like breast cancer. researchgate.net

Other Protein Interactions: While specific studies on ion channel modulation by this compound are not prominent, the general ability of heterocyclic compounds to interact with various protein targets suggests this as a possibility. The electron-rich nature of the indazole ring system, often combined with other heterocycles like triazoles, facilitates a range of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which are critical for receptor binding. nih.gov

Mechanistic Studies in Cellular Assays for Antiproliferative Effects on Cancer Cell Lines (excluding clinical implications)

Derivatives of 1H-indazole have demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines. In vitro cellular assays have been instrumental in uncovering the mechanisms driving this cytotoxicity.

Induction of Apoptosis: A primary mechanism for the anticancer effect of indazole derivatives is the induction of programmed cell death, or apoptosis.

One study on a 1H-indazole-3-amine derivative (compound 6o ) in chronic myeloid leukemia (K562) cells showed a dose-dependent increase in apoptosis. nih.gov Treatment with 10, 12, and 14 µM of the compound for 48 hours resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively. nih.gov

The apoptotic mechanism is often caspase-dependent. Studies with an indolin-2-one linked 1,2,3-triazole derivative showed that cell death in Jurkat cells was inhibited by the pan-caspase inhibitor Z-VAD-FMK, confirming the involvement of caspases. unibo.it

The intrinsic apoptosis pathway is frequently implicated, involving the regulation of the Bcl-2 family of proteins. Compound 6o was shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in K562 cells. researchgate.net

Cell Cycle Arrest: In addition to apoptosis, indazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The cytotoxicity mechanism of some pyrazole (B372694) derivatives against K562 cells involved cell cycle arrest. researchgate.net

Inhibition of Signaling Pathways: The antiproliferative effects are often a direct consequence of inhibiting key signaling pathways.

p53/MDM2 Pathway: Compound 6o was suggested to affect the p53/MDM2 pathway, a critical regulator of cell cycle and apoptosis. nih.govresearchgate.net

MAPK Pathway: An N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine derivative was found to selectively activate extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma (FaDu) cells, contributing to its pro-apoptotic activity. nih.gov

Inhibition of Cell Mobility: Some derivatives can also suppress cancer cell metastasis. The same N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine compound inhibited cell mobility in a wound healing assay, which was associated with the reduced expression of matrix metalloproteinase MMP9. nih.gov

Table 2: In Vitro Antiproliferative Activity of Indazole Derivatives on Cancer Cell Lines This is an interactive table. You can sort and filter the data.

Compound ID/Class Cancer Cell Line Cell Type IC₅₀ Value (µM) Reference
Compound 6o K562 Chronic Myeloid Leukemia 5.15 mdpi.comresearchgate.net
Compound 5k HepG-2 Hepatoma 3.32 mdpi.com
Compound 3b WiDr Colorectal Carcinoma 27.20 japsonline.com
Compound 127 (Entrectinib) ALK-positive cells Anaplastic Lymphoma 0.012 nih.gov
Compound 107 L858R/T790M EGFR mutant Lung Cancer 0.07 nih.gov
Compound 9f HCT116 Colorectal Cancer 14.3 researchgate.net

Antimicrobial Action Mechanisms (e.g., against bacteria, fungi, parasites in in vitro models)

The indazole scaffold is present in compounds with a wide range of antimicrobial activities.

Antiparasitic Action:

Antileishmanial: Derivatives of 3-chloro-6-nitro-1H-indazole show potent activity against several Leishmania species. nih.gov The primary mechanism is the inhibition of trypanothione reductase (TryR), an enzyme unique to trypanosomatids and crucial for their defense against oxidative stress. nih.govnih.gov This leads to the induction of apoptosis in the parasite. nih.gov The presence of a triazole ring attached to the indazole core was found to be more effective than oxazoline (B21484) or oxazole (B20620) rings. nih.gov

Antitrypanosomal: Azole derivatives are known to inhibit the sterol C14α-demethylase in Trypanosoma cruzi, the agent of Chagas' disease. nih.gov This blocks the synthesis of essential endogenous sterols like ergosterol, leading to the accumulation of toxic methylated sterol precursors and arresting parasite growth. nih.gov

Antibacterial Action:

Enzyme Inhibition: A key mechanism for the antibacterial activity of indazole derivatives is the inhibition of essential bacterial enzymes. Novel indazole derivatives have been identified as potent inhibitors of the ATPase subunit of bacterial DNA gyrase (GyrB). nih.gov This inhibition prevents DNA replication and leads to bacterial cell death. These compounds have shown efficacy against clinically important Gram-positive pathogens, including MRSA. nih.gov Other proposed mechanisms include the inhibition of enzymes involved in bacterial cell wall synthesis. banglajol.info

In Vitro Activity: Various indazole derivatives, often hybridized with triazoles or oxadiazoles, have demonstrated good in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. banglajol.infomdpi.comresearchgate.netmdpi.com

Antifungal Action:

The mechanism of antifungal action for many azole-containing compounds, which would include indazole-triazole hybrids, typically involves the inhibition of lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its disruption leads to increased membrane permeability and ultimately, cell death. Indazole derivatives have shown activity against fungal strains like Candida albicans and Aspergillus niger. banglajol.infomdpi.com

Anti-inflammatory Pathways Elucidation in in vitro Models

Indazole derivatives have demonstrated significant anti-inflammatory potential in various in vitro models, primarily through the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase-2 (COX-2): A central mechanism for the anti-inflammatory effect of indazoles is the inhibition of the COX-2 enzyme. researchgate.netjcdr.net COX-2 is induced at sites of inflammation and catalyzes the conversion of arachidonic acid into prostaglandins (like PGE₂), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, indazole derivatives reduce the production of these pro-inflammatory mediators. researchgate.net

Modulation of Pro-inflammatory Cytokines: In vitro studies have shown that indazole derivatives can suppress the production and release of major pro-inflammatory cytokines. researchgate.netjcdr.net

Tumor Necrosis Factor-alpha (TNF-α): These compounds have been shown to inhibit TNF-α in a concentration-dependent manner. researchgate.net TNF-α is a master regulator of the inflammatory response, and its inhibition can significantly dampen inflammation.

Interleukin-1β (IL-1β) and Interleukin-6 (IL-6): Indazoles also inhibit the production of other key cytokines like IL-1β and IL-6. researchgate.net

Upregulation of Anti-inflammatory Cytokines: Some studies indicate that the anti-inflammatory effect may also involve enhancing the body's own anti-inflammatory mechanisms. For example, certain triazole derivatives were found to increase the level of the anti-inflammatory cytokine IL-4 while decreasing pro-inflammatory IL-6 and TNF-α.

Antioxidant Activity Mechanisms (e.g., radical scavenging, enzyme modulation)

Several indazole derivatives have been reported to possess antioxidant properties, which are evaluated using various in vitro assays. The mechanisms underlying this activity generally involve direct interaction with reactive oxygen species (ROS) or modulation of the cellular antioxidant defense system.

Free Radical Scavenging: The most common antioxidant mechanism is the direct scavenging of free radicals. Indazole derivatives can donate a hydrogen atom or an electron to neutralize highly reactive radicals, thus preventing them from damaging cellular components like DNA, proteins, and lipids. jcdr.net

DPPH Radical Scavenging: In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, have demonstrated that indazole derivatives can scavenge this radical in a concentration-dependent manner. jcdr.net For instance, 6-nitroindazole (B21905) showed a high degree of inhibition (72.60%) at a concentration of 200 µg/ml. jcdr.net

Nitric Oxide (NO) Radical Scavenging: Indazoles have also been shown to inhibit nitrite (B80452) ion generation in vitro, indicating an ability to scavenge nitric oxide radicals, which can be pro-inflammatory and cause cellular damage at high concentrations. jcdr.net

Inhibition of Lipid Peroxidation: Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which leads to cell membrane damage. Indazole derivatives have been found to inhibit lipid peroxidation in vitro. jcdr.net For example, 5-aminoindazole (B92378) and 6-nitroindazole showed a high degree of inhibition, with 5-aminoindazole producing 81.25% inhibition at a concentration of 200 µg/ml. jcdr.net This suggests they can break the chain reaction of peroxidation, thereby protecting cell membranes.

Table 3: In Vitro Antioxidant Activity of Indazole Derivatives This is an interactive table. You can sort and filter the data.

Compound Assay Activity (% Inhibition @ 200µg/ml) Reference
Indazole DPPH Scavenging 57.21% jcdr.net
5-Aminoindazole DPPH Scavenging 51.21% jcdr.net
6-Nitroindazole DPPH Scavenging 72.60% jcdr.net
Indazole Lipid Peroxidation 64.42% jcdr.net
5-Aminoindazole Lipid Peroxidation 81.25% jcdr.net
6-Nitroindazole Lipid Peroxidation 78.75% jcdr.net

Other In Vitro Biological Activities (e.g., herbicidal activity on plants)

Beyond the applications in medicine, certain indazole derivatives have been engineered for agricultural purposes, demonstrating potent herbicidal activity.

Herbicidal Activity: A series of novel 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids were designed and synthesized as potential herbicides. mdpi.com These compounds exhibited excellent inhibitory effects on the root growth of various weeds in vitro. mdpi.com

Mechanism of Action: The herbicidal mechanism of these 6-indazolyl-2-picolinic acids is distinct from other picolinic acid herbicides. They were found to induce the up-regulation of auxin-related genes ACS7 (involved in ethylene (B1197577) synthesis) and NCED3 (involved in abscisic acid synthesis). mdpi.com This leads to a surge in ethylene release and abscisic acid (ABA) production, causing rapid plant stress and death. mdpi.com Concurrently, they cause the down-regulation of auxin influx and efflux carriers and auxin response factors. mdpi.com This unique mode of action makes them promising candidates for weed management.

In Vitro Efficacy: In post-emergence tests, many of these compounds exhibited 100% control of weeds like Amaranthus retroflexus and Chenopodium album at an application rate of 250 g/ha. mdpi.com

Advanced Research Applications and Methodological Developments

Development of 3,5,6-Trichloro-1H-indazole as Chemical Probes for Biological Pathway Elucidation

As of the latest literature surveys, specific studies detailing the development and application of this compound as a chemical probe for elucidating biological pathways have not been reported.

In a broader context, the indazole scaffold is a valuable pharmacophore in drug discovery and chemical biology. nih.gov Derivatives of indazole have been developed as potent and selective inhibitors for various enzymes, making them suitable candidates for chemical probes. For instance, other substituted indazoles have been utilized to investigate the roles of specific kinases in cellular signaling pathways. The functionalization of the indazole ring at different positions can be leveraged to tune the molecule's selectivity and potency for a target of interest. imist.ma The development of a chemical probe from this compound would likely involve its synthesis and subsequent evaluation against a panel of biological targets to identify a specific interaction that could be used to probe a biological pathway.

Integration into Complex Molecular Architectures (e.g., hybrid compounds, peptidomimetics, conjugates)

There is currently no specific information available in the scientific literature regarding the integration of this compound into complex molecular architectures such as hybrid compounds, peptidomimetics, or conjugates.

However, the synthesis of hybrid molecules incorporating the indazole core is a common strategy in medicinal chemistry to develop novel therapeutic agents. For example, researchers have synthesized hybrid compounds by linking indazole moieties to other heterocyclic systems to create molecules with enhanced biological activity. nih.gov The reactive sites on the indazole ring, including the nitrogen atoms and positions amenable to substitution, provide handles for conjugation to other molecules. It is conceivable that this compound could serve as a building block in the synthesis of more complex molecules, should a synthetic route be developed and a therapeutic or research rationale be established.

Role in Material Science and Optoelectronic Applications (e.g., fluorophores, luminescent materials)

Specific research detailing the role of this compound in material science and optoelectronic applications, such as its use as a fluorophore or luminescent material, is not present in the current body of scientific literature.

The potential for indazole derivatives in materials science is an emerging area of interest. Some substituted indazoles have been investigated for their fluorescent properties. The electronic characteristics of the indazole ring system can give rise to luminescence, and substitution on the ring can modulate these properties. The development of indazole-based materials for applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors is an active area of research. The trichloro-substitution pattern of this compound would be expected to influence its electronic and photophysical properties, though experimental data is not available.

Development of Analytical Methods for Detection and Quantification in Research Matrices

There are no specific analytical methods published for the detection and quantification of this compound in research matrices.

Generally, the detection and quantification of small molecules like substituted indazoles in various samples would employ standard analytical techniques. These methods would likely include high-performance liquid chromatography (HPLC), potentially coupled with mass spectrometry (LC-MS) for high sensitivity and specificity. Gas chromatography (GC) could also be a viable method, especially if the compound is volatile or can be derivatized to enhance its volatility. The development of a specific analytical method for this compound would require the establishment of optimal separation conditions and the validation of the method in terms of linearity, accuracy, precision, and limits of detection and quantification.

Future Research Directions and Unexplored Avenues for 3,5,6 Trichloro 1h Indazole

Exploration of Novel Synthetic Methodologies and Catalyst Development

The synthesis of polychlorinated heterocyclic compounds presents unique challenges in achieving regioselectivity and efficiency. While general methods for the synthesis of indazoles are well-established, specific, high-yielding routes to 3,5,6-trichloro-1H-indazole are not prominently documented. nih.gov Future research should focus on developing novel synthetic strategies, including the exploration of advanced catalytic systems.

Recent advancements in transition-metal-catalyzed cross-coupling reactions and C-H functionalization offer promising avenues for the synthesis of functionalized indazoles. nitk.ac.inmdpi.com The development of catalysts, particularly those based on palladium and copper, has enabled the synthesis of various substituted indazoles. beilstein-journals.orgmdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully used to synthesize polychlorinated biphenyls and could be adapted for the synthesis of polychlorinated indazoles. uiowa.edunih.gov

Furthermore, visible-light-induced photocatalysis is emerging as a powerful and sustainable tool for the functionalization of heterocyclic compounds, including indazoles and pyrazoles. rsc.orgresearchgate.netcolab.ws These methods often operate under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods. Exploring photocatalytic approaches for the chlorination and functionalization of the indazole core could lead to efficient and selective syntheses of this compound and its derivatives. acs.org The halogenation of indazoles, a key step for further functionalization, has been reported using various reagents, and optimizing these conditions for the desired trichloro- substitution pattern will be a critical initial step. chim.it

Table 1: Potential Catalytic Systems for the Synthesis of this compound

Catalytic SystemPotential ApplicationKey Advantages
Palladium-based catalysts (e.g., Pd(PPh3)4)Suzuki-Miyaura and other cross-coupling reactions for introducing substituents onto the indazole core.High efficiency, good functional group tolerance.
Copper-based catalysts (e.g., CuI)Intramolecular N-arylation of ortho-chlorinated arylhydrazones.Cost-effective, can promote reactions with less reactive chlorides.
Rhodium-based catalysts (e.g., [Cp*RhCl2]2)C-H bond functionalization and cyclative capture.High regioselectivity, convergent synthesis. nih.gov
Photocatalysts (e.g., 4CzIPN)Direct C-H functionalization and amidation under visible light.Mild reaction conditions, environmentally friendly. acs.org

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental design and saving resources. researchgate.net For a relatively unexplored compound like this compound, in silico methods can offer initial insights into its electronic structure, potential reactivity, and interactions with biological targets.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine key molecular properties. researchgate.netsciencepub.net These calculations can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net Such studies have been performed on other halogenated heterocyclic compounds to understand their properties and potential as corrosion inhibitors or in other applications. sciencepub.net

Furthermore, predictive quantitative structure-activity relationship (QSAR) models can be developed for halogenated indazoles. nih.gov By correlating structural features with biological activity or other properties, these models can help to prioritize synthetic targets and predict the potential effects of this compound. The development of such models for polychlorinated biphenyls (PCBs) has demonstrated their utility in predicting estrogenic activities. nih.gov Reactive molecular dynamics (MD) simulations, validated by DFT calculations, could also be used to study the decomposition pathways of polychlorinated aromatics like this compound under various conditions. nih.gov

Discovery of New Biological Targets and Pathways for Mechanistic Investigation (in vitro)

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The introduction of halogen atoms can significantly modulate the biological activity of a molecule. Therefore, this compound represents a promising candidate for in vitro screening to discover novel biological activities.

In vitro screening against a panel of cancer cell lines is a logical starting point, given that many polycyclic aromatic compounds have shown cytotoxic effects. nih.gov Studies on other halogenated heterocycles have demonstrated their potential as anticancer agents. nih.gov For instance, mechanistic studies on halogenated oxadiazole derivatives have explored their inhibitory effects on enzymes like Poly (ADP-Ribose) Polymerase-1 (PARP-1). nih.gov

Beyond cancer, the compound could be screened for activity against various other biological targets. For example, indazole derivatives have been investigated as inhibitors of protein kinases, which are implicated in a multitude of diseases. mdpi.com The in vitro profiling of toxic effects of other polycyclic aromatic hydrocarbons has revealed interactions with nuclear receptors and disruption of endogenous metabolism, suggesting potential pathways to investigate for this compound. nih.gov An in vitro screening test for compounds active against parasites like Trichinella spiralis could also be a relevant area of exploration. nih.gov

Development of Advanced Materials and Functional Molecules Based on the Indazole Scaffold

The unique photophysical properties of the indazole ring system make it an attractive building block for the development of advanced materials. nitk.ac.in The introduction of heavy halogen atoms like chlorine can influence these properties through effects such as the heavy-atom effect, which can enhance intersystem crossing and lead to applications in areas like phosphorescence and photodynamic therapy.

Future research could explore the incorporation of the this compound moiety into larger conjugated systems to create novel organic light-emitting diode (OLED) materials, sensors, or photofunctional materials. The functionalization of indazoles is a key strategy for tuning their electronic and photophysical properties. researchgate.net Halogenated heterocycles are also used as intermediates in the synthesis of a variety of organic compounds, highlighting the potential of this compound as a versatile building block in materials science. nih.gov

Synergistic Effects of this compound in Combination with Other Chemical Entities in Research Models

The study of synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of chemical and biomedical research. For a novel compound like this compound, investigating its potential for synergistic interactions with other chemical entities could unlock new applications.

In the context of medicinal chemistry, combination therapies are a cornerstone of cancer treatment. wikipedia.org Exploring the synergistic effects of this compound with known anticancer drugs in in vitro cancer cell models could reveal new therapeutic strategies. The planar structure of polycyclic aromatic compounds can facilitate DNA intercalation, a mechanism of action for some chemotherapeutic drugs, suggesting a potential area for synergistic studies. nih.gov

In materials science, the combination of different molecular components can lead to materials with enhanced properties. Investigating the co-crystallization or formulation of this compound with other functional molecules could lead to the development of materials with novel optical, electronic, or mechanical properties. The study of halogen bonding in halogenated fused-ring heteroaromatics suggests that these interactions can contribute to the formation of supramolecular architectures, which could be exploited in the design of synergistic material systems. dntb.gov.ua

Q & A

Q. What are the optimized synthetic routes for 3,5,6-trichloro-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of indazoles often employs transition metal-catalyzed reactions or cyclization strategies. For halogenated indazoles like this compound, chlorination of precursor indazoles using reagents such as POCl₃ or PCl₃ under controlled temperatures (80–120°C) is common . Solvent choice (e.g., DMF, THF) and stoichiometric ratios of chlorinating agents significantly impact yield. For example, excessive chlorination may lead to side products, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Evidence from analogous compounds suggests that microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining >85% purity .

Q. How can researchers validate the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a multi-analytical approach:
  • X-ray crystallography : Resolves bond angles and crystal packing (e.g., unexpected [2+3] cycloadducts in related indazoles were identified via single-crystal diffraction ).
  • NMR spectroscopy : ¹H/¹³C NMR detects chlorine-induced deshielding; for example, aromatic protons near Cl substituents show upfield shifts (δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.941 for C₇H₃Cl₃N₂) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/Cl percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of unexpected byproducts during this compound synthesis?

  • Methodological Answer : Side products often arise from competing reaction pathways. For example, diazo intermediates in indazole synthesis may undergo intramolecular [2+3] cycloaddition, forming 3,3-diphenyl-3H-indazole derivatives . Computational modeling (DFT) can predict transition states and energy barriers for such pathways. Mitigation strategies include:
  • Temperature modulation : Lowering reaction temperatures (<100°C) reduces radical-mediated side reactions.
  • Catalyst screening : Pd/C or CuI catalysts suppress unwanted cyclization in analogous systems .
  • In situ monitoring : ReactIR or HPLC tracks intermediate stability .

Q. How do substituent positions (3,5,6-Cl) affect the bioactivity of 1H-indazole derivatives in kinase inhibition assays?

  • Methodological Answer : Structure-activity relationship (SAR) studies on indazoles reveal that chlorine atoms at positions 3,5,6 enhance hydrophobic interactions with ATP-binding pockets in kinases (e.g., CDK2, EGFR). Key steps include:
  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., Cl at position 3 forms halogen bonds with Lys33 in CDK2) .
  • Enzymatic assays : IC₅₀ values measured via fluorescence polarization (FP) or TR-FRET; 3,5,6-trichloro derivatives show 2–5× lower IC₅₀ vs. non-chlorinated analogs .
  • Cellular toxicity profiling : MTT assays on HEK293 or HeLa cells validate selectivity (e.g., EC₅₀ > 50 µM for non-cancerous cells) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Chlorinated indazoles pose inhalation and dermal hazards. Key protocols include:
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and FFP3 masks .
  • Ventilation : Use fume hoods with >0.5 m/s airflow during synthesis.
  • Waste disposal : Neutralize residual chlorine with 10% sodium thiosulfate before aqueous disposal .
  • Emergency response : Eyewash stations and 15-minute flushing for ocular exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.